4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-12-5-7-13(8-6-12)21(19,20)16-10-3-11-17-14(18)4-2-9-15-17/h2,4-9,16H,3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBMPLSXOUGPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-inflammatory and enzyme-inhibitory activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with a 6-oxopyridazine moiety and a propyl side chain. Its molecular formula is , with a molecular weight of approximately 337.4 g/mol. The presence of multiple functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1105234-74-9 |
Research indicates that compounds within the benzenesulfonamide class, particularly those containing pyridazine derivatives, exhibit significant biological activities by interacting with various enzymes involved in inflammatory processes. Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit several key enzymes:
- Carbonic Anhydrase (CA) : Involved in the regulation of pH and fluid balance.
- Cyclooxygenase-2 (COX-2) : Plays a critical role in the inflammatory response.
- 5-Lipoxygenase (5-LOX) : Involved in the production of leukotrienes, which are mediators of inflammation.
Biological Activity Studies
Recent studies have highlighted the potential of this compound as a multi-target anti-inflammatory agent. Here are some key findings:
- A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry indicated that derivatives similar to this compound demonstrated inhibitory activity against CA, COX-2, and 5-LOX enzymes .
- Another investigation focused on pyridazine-based sulfonamides showed promising results in inhibiting these enzymes, suggesting that modifications to the chemical structure could enhance potency and selectivity .
Case Study: In Vivo Efficacy
In vivo studies have evaluated the anti-inflammatory effects of related compounds in animal models. For example, pyridazine sulfonamides were tested for their ability to reduce inflammation in models of arthritis and other inflammatory conditions. The results demonstrated significant reductions in inflammatory markers, supporting their therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-methyl-N-(3-pyridazin-1(2H)-yl)benzenesulfonamide | Similar sulfonamide structure | Lacks additional methyl groups on the benzene ring |
| N-(4-fluorophenyl)-N'-(pyridazin-3-yl)urea | Contains urea instead of sulfonamide | Different functional group leading to varied biological activity |
| 2-methyl-N-(5-pyridin-2-yl)-benzenesulfonamide | Contains pyridine instead of pyridazine | Variations in nitrogen heterocycles influence reactivity and activity |
The presence of multiple methyl groups and specific functional groups enhances the compound's interaction with target enzymes, potentially increasing its efficacy compared to other related compounds .
Scientific Research Applications
Research indicates that compounds containing the pyridazinone moiety exhibit significant biological activities, including anti-inflammatory and analgesic properties. For instance, derivatives of pyridazinones have been shown to inhibit specific receptors such as the purinergic P2X7 receptor, which is implicated in various inflammatory conditions . The mechanism typically involves modulation of inflammatory pathways, making these compounds valuable in treating conditions like arthritis and other inflammatory diseases.
Table 1: Biological Activities of Pyridazinone Derivatives
Therapeutic Applications
The therapeutic potential of this compound is primarily explored in the context of pain management and inflammation control. Studies have demonstrated that related compounds can serve as effective analgesics comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin .
Case Study: Anti-inflammatory Efficacy
In a comparative study assessing the anti-inflammatory effects of various pyridazinone derivatives, one compound exhibited a reduction in inflammation markers comparable to established NSAIDs. This suggests that modifications to the pyridazinone structure can enhance therapeutic efficacy while potentially reducing side effects associated with conventional treatments .
Pharmacological Research and Development
Pharmaceutical research has focused on synthesizing new derivatives of this compound to improve potency and selectivity for specific biological targets. The structural diversity among pyridazinones allows for tailored modifications that can lead to enhanced pharmacological profiles.
Table 2: Synthetic Pathways for Pyridazinone Derivatives
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Synthesis of pyridazinone core | Hydrazine hydrate, α-ketoester |
| 2 | Functionalization at N-position | Alkyl halides |
| 3 | Sulfonamide formation | Sulfonyl chlorides |
Future Directions and Research Opportunities
The ongoing exploration of this compound highlights its potential as a lead compound in drug development. Future research could focus on:
- In vivo studies to assess long-term efficacy and safety.
- Mechanistic studies to elucidate how structural changes affect biological activity.
- Combination therapies utilizing this compound alongside existing treatments for enhanced therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone Moieties
Compounds 5a and 5c () share the pyridazinone core but differ in substituents. For example, 5c incorporates a 4-cyanobenzyloxy group, which increases molecular weight (C₁₈H₁₄N₄O₄S vs. C₁₇H₁₄N₂O₄S for 5a) and alters electronic properties. This substitution enhances polarity, as reflected in HRMS ([M+Na]⁺ = 405.062797 for 5c vs. 290.020598 for smaller analogues) .
Indole-Containing Analogues
Compound 3e () replaces the pyridazinone with a 2-methylindole group. The indole’s aromaticity and bulkiness reduce solubility compared to pyridazinone derivatives, as evidenced by its solid-state form (off-white shiny solid, 85% yield) . The synthesis of 3e employs TsCl and NEt₃ in CH₂Cl₂, contrasting with the DMF/K₂CO₃ conditions for pyridazinone derivatives .
Furan- and Thiophene-Modified Derivatives
Compounds 1k–1r () feature furan, thiophene, or alkyne substituents. For instance:
- 1k (93% yield, m.p. 130–132°C) has a 4-methoxyphenyl group, enhancing electron density.
- 1l (71% yield, m.p. 90–92°C) includes a thiophene ring, introducing sulfur-based interactions .
These modifications influence melting points and synthetic efficiency, with alkynes (e.g., 1o–1r ) often yielding oils due to reduced crystallinity .
Complex Heterocyclic Derivatives
Example 53 () incorporates a chromen-pyrazolo[3,4-d]pyrimidine scaffold, resulting in a higher molecular weight (589.1 g/mol) and elevated melting point (175–178°C). The fluorinated aromatic rings likely enhance metabolic stability but complicate synthesis (28% yield) .
Q & A
Q. What are the critical steps in synthesizing 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis involves two key steps: (1) formation of the pyridazinone ring via hydrazine reacting with a dicarbonyl precursor under controlled pH and temperature, and (2) introduction of the sulfonamide group by coupling the pyridazinone intermediate with a benzenesulfonamide derivative using a base catalyst (e.g., triethylamine). Optimization requires rigorous control of solvents (e.g., ethanol or DMF), temperature (60–80°C), and reaction time (12–24 hours). Purification via column chromatography and recrystallization ensures high yields (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the pyridazinone ring and sulfonamide linkage via proton integration and coupling patterns (e.g., δ 8.2–8.5 ppm for pyridazine protons) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 367.5) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry predict and optimize reaction pathways for this compound’s synthesis?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify energy barriers. Reaction path searches combined with molecular dynamics simulations predict optimal conditions (e.g., solvent polarity, catalyst loading). For example, simulations can reveal steric hindrance in sulfonamide coupling, guiding solvent selection (e.g., DMF over THF) to improve yields .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Assay Validation : Compare activity across standardized assays (e.g., IC50 in kinase inhibition vs. MTT cytotoxicity assays) using identical cell lines (e.g., HEK293) and concentrations (1–100 µM).
- Orthogonal Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct target binding, ruling out off-target effects .
- Metabolite Profiling : LC-MS/MS identifies degradation products or reactive metabolites that may confound activity results .
Q. How does the compound’s sulfonamide moiety influence its pharmacokinetic properties, and how can derivatives be designed to enhance bioavailability?
The sulfonamide group enhances target binding (via hydrogen bonding) but may reduce solubility. Strategies include:
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the sulfonamide nitrogen to improve membrane permeability.
- Structural Analog Synthesis : Replace the methyl group on the benzene ring with polar substituents (e.g., methoxy or hydroxyl) to enhance aqueous solubility without compromising activity .
Methodological Considerations
Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC.
- Light Sensitivity : Conduct stability tests under UV (365 nm) and visible light to identify photodegradation pathways .
- Oxidative Stress : Expose to hydrogen peroxide (1–5 mM) to simulate in vivo oxidative environments .
Q. How can researchers validate target engagement in cellular assays?
- Competitive Binding Assays : Co-treat with a known inhibitor (e.g., Celecoxib for COX-2) to observe dose-dependent reversal of activity.
- CRISPR Knockout Models : Use target gene-knockout cell lines to confirm loss of compound efficacy, confirming specificity .
Data Interpretation and Contradictions
Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency across studies?
- Standardize Assay Conditions : Ensure consistent enzyme concentrations (e.g., 10 nM), substrate Km values, and incubation times (30–60 minutes).
- Control for Allosteric Effects : Test inhibition at varying ATP concentrations (1–10 mM) to identify non-competitive mechanisms .
- Cross-Validate with Structural Data : Perform X-ray crystallography or molecular docking to confirm binding poses (e.g., interactions with catalytic lysine residues) .
Tables for Key Data
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Melting Point | DSC | 215–218°C | |
| LogP (Lipophilicity) | Shake Flask | 2.8 ± 0.3 | |
| Plasma Protein Binding | Equilibrium Dialysis | 89% (Human) | |
| CYP3A4 Inhibition (IC50) | Fluorescent Assay | 12.5 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
